molecular formula C11H11N3O3 B11877914 N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B11877914
M. Wt: 233.22 g/mol
InChI Key: NQGNQEVEOAPZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a chemical compound with the molecular formula C11H10N2O4. It is known for its role as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells. This compound is characterized by its white to yellow crystalline appearance and is soluble in solvents like DMSO and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves the reaction of 6-hydroxy-7-methoxy-4-quinazolinone with acetic anhydride in the presence of pyridine. The reaction is carried out at elevated temperatures, around 100°C, and involves refluxing for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated systems for temperature control and reagent addition helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone compounds .

Scientific Research Applications

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets such as VEGFR-2 and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is unique due to its specific inhibitory activity against VEGFR-2 and HDAC, making it a valuable intermediate in the synthesis of targeted anti-cancer therapies. Its versatility in undergoing various chemical reactions also adds to its significance in pharmaceutical research and development .

Properties

IUPAC Name

N-(7-methoxy-4-oxo-3H-quinazolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6(15)14-9-3-7-8(4-10(9)17-2)12-5-13-11(7)16/h3-5H,1-2H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGNQEVEOAPZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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